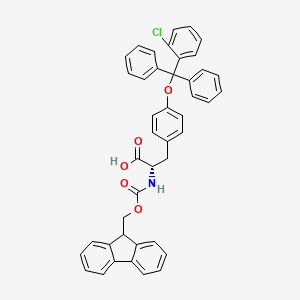

Fmoc-Tyr(2-Cltrt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Art of Orthogonal Protection: A Technical Guide to Fmoc and 2-Chlorotrityl Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, achieving the desired sequence with high fidelity and purity is paramount. The strategic use of protecting groups is the cornerstone of this endeavor. This technical guide provides a deep dive into a powerful orthogonal protection strategy employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and the highly acid-labile 2-chlorotrityl (2-Cltrt) resin for C-terminal anchoring. This combination offers a robust and versatile platform for the synthesis of complex peptides and fully protected peptide fragments, which are crucial building blocks for convergent synthesis strategies and the development of novel peptide-based therapeutics. We will explore the underlying chemical principles, provide field-proven protocols, and offer insights into the critical parameters that ensure a successful synthesis campaign.

The Principle of Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, relies on the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The success of this methodology hinges on the concept of orthogonal protection . This principle dictates that the different classes of protecting groups used in the synthesis (temporary N-terminal, permanent side-chain, and resin linker) can be removed under distinct chemical conditions, without affecting the others.[1] This allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protecting groups and the peptide-resin linkage remain intact. The Fmoc/tBu strategy is a classic example of orthogonal protection, where the Fmoc group is removed by a base, and the tert-butyl (tBu)-based side-chain protecting groups are cleaved by a strong acid.

The combination of the Fmoc group for N-terminal protection and the 2-chlorotrityl (2-Cltrt) resin for C-terminal anchoring introduces an additional layer of orthogonality. The 2-Cltrt linker is exceptionally sensitive to acid, allowing for the cleavage of the peptide from the resin under very mild acidic conditions that do not affect the commonly used tBu or benzyl (Bzl)-based side-chain protecting groups.[2][3] This unique feature is particularly advantageous for the synthesis of fully protected peptide fragments, which can be later assembled in solution or on a solid support to create larger, more complex peptides.

The Key Players: Fmoc and 2-Chlorotrityl Groups

The Fmoc Group: A Base-Labile Guardian

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function of amino acids in modern SPPS.[4] Its popularity stems from its remarkable stability to a wide range of reagents and its facile removal under mild basic conditions.

Mechanism of Fmoc Deprotection: The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A secondary amine base, typically piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring system. This generates a stabilized carbanion, which then readily eliminates dibenzofulvene and a carbamate anion. The carbamate anion subsequently decarboxylates to release the free amine of the peptide.[5]

Caption: Mechanism of Fmoc deprotection.

The 2-Chlorotrityl (2-Cltrt) Resin: A Highly Acid-Labile Anchor

The 2-chlorotrityl chloride resin is a polystyrene-based solid support that offers several advantages in SPPS.[4][6] Its bulky trityl linker sterically hinders the N-terminal amino group of the first amino acid, effectively preventing the formation of diketopiperazine, a common side reaction, especially with proline or other conformationally constrained amino acids at the C-terminus.[5]

The most significant feature of the 2-Cltrt resin is its extreme acid lability. The ester bond linking the peptide to the resin can be cleaved under exceptionally mild acidic conditions, leaving acid-labile side-chain protecting groups, such as Boc and tBu, completely intact.[2][3] This allows for the generation of fully protected peptide fragments, a key advantage for convergent peptide synthesis strategies.

Mechanism of Cleavage from 2-Cltrt Resin: The cleavage is an acid-catalyzed process that proceeds through the formation of a stable trityl cation. The protonation of the ester carbonyl oxygen is followed by the departure of the peptide carboxylic acid and the formation of the resonance-stabilized 2-chlorotrityl cation, which remains attached to the resin.

Caption: Mechanism of peptide cleavage from 2-Cltrt resin.

Experimental Protocols and Workflow

The successful implementation of the Fmoc/2-Cltrt strategy relies on meticulous execution of the experimental procedures. The following protocols are designed to be self-validating, with explanations for each critical step.

Loading the First Amino Acid onto 2-Cltrt Resin

The attachment of the first Fmoc-protected amino acid to the 2-Cltrt resin is a crucial step that determines the overall yield and purity of the final peptide. High loading efficiencies can be achieved under mild conditions.[2][3]

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

Amino Acid Solution Preparation: In a separate flask, dissolve 0.6 to 1.0 equivalents of the Fmoc-amino acid (relative to the resin's substitution capacity) in anhydrous DCM.

-

Base Addition: Add 2.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.

-

Coupling Reaction: Add the amino acid/DIPEA solution to the swollen resin and agitate the mixture at room temperature for 25-60 minutes.

-

Capping: To block any unreacted chlorotrityl groups, add a small amount of methanol and continue to agitate for 15-30 minutes.

-

Washing: Thoroughly wash the resin with DCM, DMF, and finally DCM again to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Causality: The use of a sub-stoichiometric amount of the Fmoc-amino acid minimizes the risk of racemization and double incorporation.[2] DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction. Capping with methanol is essential to prevent the formation of deletion sequences in the subsequent coupling steps.

| Parameter | Recommended Condition | Rationale |

| Fmoc-Amino Acid Equivalents | 0.6 - 1.0 | Minimizes racemization and double incorporation. |

| Solvent | Anhydrous Dichloromethane (DCM) | Good swelling properties for polystyrene resins and dissolves reactants. |

| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic base that does not compete with the amino acid for reaction with the resin. |

| Reaction Time | 25 - 60 minutes | Sufficient for high loading efficiency without significant side reactions. |

| Capping Agent | Methanol | Effectively quenches unreacted chlorotrityl groups. |

Fmoc-SPPS Elongation Cycle

The peptide chain is elongated through a series of repetitive cycles of Fmoc deprotection and amino acid coupling.[4]

Workflow:

Caption: The Fmoc-SPPS Elongation Cycle.

Detailed Steps:

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[7]

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene adducts.

-

Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA, collidine) in DMF. Agitate for 30-60 minutes.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the cycle until the desired peptide sequence is assembled.

Cleavage of the Protected Peptide from the 2-Cltrt Resin

The final step is the selective cleavage of the fully protected peptide from the 2-Cltrt resin. The choice of the cleavage cocktail is critical to ensure complete cleavage without premature removal of side-chain protecting groups.

Recommended Cleavage Cocktails:

| Cleavage Cocktail | Reaction Time | Expected Yield | Remarks |

| AcOH/TFE/DCM (1:1:8) | 15 - 60 min | > 95% | A standard and effective cocktail for complete cleavage with minimal side-chain deprotection.[2][3][8] |

| 1% TFA in DCM | 5 x 2 min | > 90% | A very mild condition suitable for highly sensitive protecting groups. |

| 2% TFA in Anisole | 30 - 60 min | > 90% | A "greener" alternative to DCM with a higher boiling point, which can be beneficial for preventing premature deprotection of very labile groups.[9] |

| HFIP/DCM (1:4) | 30 - 60 min | > 95% | Hexafluoroisopropanol (HFIP) is a highly effective solvent for this cleavage. |

Protocol (using AcOH/TFE/DCM):

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction: Suspend the resin in a freshly prepared mixture of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:1:8 ratio.[8] Agitate at room temperature for 30 minutes.

-

Filtration: Filter the resin and collect the filtrate.

-

Washing: Wash the resin with a small volume of the cleavage cocktail and then with DCM. Combine all filtrates.

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE.

-

Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the fully protected peptide.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Conclusion and Future Perspectives

The orthogonal protection strategy employing the Fmoc group and the 2-Cltrt resin is a powerful and versatile tool in the arsenal of the peptide chemist. Its ability to generate fully protected peptide fragments with high purity and yield has been instrumental in the synthesis of complex peptides and small proteins. The mild cleavage conditions preserve the integrity of acid-labile side-chain protecting groups, enabling convergent synthesis strategies that are often more efficient than linear SPPS for long sequences.

As the field of peptide therapeutics continues to expand, the demand for robust and efficient synthetic methodologies will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently apply the Fmoc/2-Cltrt strategy to their synthetic challenges. Future advancements may focus on the development of even more environmentally friendly cleavage cocktails and the automation of the entire process, from synthesis to purification of protected peptide fragments.

References

-

Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. Cleave Protected Peptides from 2-Chloro-Trityl Resin. [Link]

-

Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(9), 2840-2845. [Link]

-

Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Cleavage from Resin. [Link]

-

Semantic Scholar. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. [Link]

-

Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 113(2), 805-843. [Link]

-

García-Ramos, Y., Tulla-Puche, J., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Methods and Protocols, 6(5), 82. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]

-

Pathak, T. P., & Miller, S. J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2415-2422. [Link]

-

Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent. (2022). Organic Process Research & Development, 26(5), 1476-1483. [Link]

-

da Costa, J. B. N., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24, 1531-1543. [Link]

-

Li, X., Song, Y., & Li, Y. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11851. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Indispensable Role of Controlled Reactivity

<An In-depth Technical Guide to the Physicochemical Properties of Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate fields of peptide synthesis, medicinal chemistry, and drug development, amino acids are the fundamental chiral building blocks. However, their inherent polyfunctionality—possessing at least one amine and one carboxylic acid group, and often a reactive side chain—presents a significant challenge. Uncontrolled, these groups can react non-selectively, leading to polymerization, side reactions, and a complex mixture of unwanted products.[1][2] The strategic use of protecting groups is the cornerstone of modern peptide and protein chemistry, enabling the precise, stepwise assembly of complex biomolecules.[][4]

A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[2][4] An ideal protecting group is easily introduced, stable throughout subsequent synthetic steps, and can be selectively removed under mild conditions without affecting other parts of the molecule.[1][][5] This concept of "orthogonality," where different protecting groups can be removed independently of one another, is fundamental to complex multi-step syntheses.[1][5]

This guide provides a deep dive into how the introduction of these protecting groups profoundly alters the core physicochemical properties of amino acids. Understanding these shifts is not merely academic; it is critical for optimizing reaction conditions, enhancing solubility, ensuring chiral purity, and ultimately, designing successful synthetic strategies and developing effective therapeutics. We will explore the causality behind these changes and provide field-proven insights into their practical implications.

Fundamentals of Amino Acid Protecting Groups

To control the sequence of peptide bond formation, the α-amino group of the incoming amino acid must be temporarily blocked while its carboxyl group is activated for coupling.[6][7][8] Similarly, reactive functionalities on the 20 common amino acid side chains (e.g., the ε-amino group of lysine, the thiol of cysteine, or the carboxyl group of aspartic acid) must also be masked to prevent undesirable side reactions.[1][6]

Protecting groups are broadly classified based on the functional group they protect and, more importantly, their cleavage (deprotection) mechanism. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for α-amine protection.

-

Boc/Bzl Strategy: Utilizes the acid-labile Boc group for temporary Nα-protection and more robust, yet still acid-labile, benzyl-based groups (Bzl) for permanent side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF).

-

Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[1] This orthogonal scheme allows for milder overall conditions, as the repetitive Nα-deprotection is done with a base (e.g., piperidine), while the final cleavage uses a moderate acid like trifluoroacetic acid (TFA).[1][]

The choice between these strategies is dictated by the target peptide's sequence; for instance, the Fmoc strategy is preferred for peptides containing acid-sensitive residues.[]

Table 1: Overview of Common Amino Acid Protecting Groups

| Protecting Group | Abbreviation | Structure | Target Functionality | Cleavage Condition | Key Characteristics |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | α-Amine, Side-Chain Amine | Strong Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles. Widely used in Boc/Bzl SPPS.[4] |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | α-Amine | Base (e.g., 20% Piperidine in DMF) | Stable to acids. The cornerstone of Fmoc/tBu SPPS.[][10] |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | α-Amine, Side-Chain Amine | Catalytic Hydrogenolysis, Strong Acid | A classic group, primarily used in solution-phase synthesis.[5][6] |

| tert-Butyl | tBu | (CH₃)₃C- | Side-Chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Used for Asp, Glu, Ser, Thr, Tyr in Fmoc/tBu SPPS.[1] |

| Trityl | Trt | (C₆H₅)₃C- | Side-Chain Amide/Thiol/Hydroxyl | Mild Acid (e.g., TFA) | Bulky group used for Asn, Gln, Cys, His. Improves solubility.[6] |

| 2,2,4,6,7-Pentamethyldihydrofuran-5-sulfonyl | Pbf | C₁₃H₁₇O₅S- | Side-Chain Guanidino (Arg) | Strong Acid (e.g., TFA) | Standard for Arg protection in Fmoc/tBu SPPS. |

Core Physicochemical Properties of Protected Amino Acids

The covalent attachment of a protecting group, often a large, non-polar moiety, dramatically transforms the zwitterionic nature of a free amino acid. This has profound consequences on its behavior in different chemical environments.

Solubility

A free amino acid's zwitterionic state leads to high aqueous solubility but poor solubility in the organic solvents typically used for peptide coupling (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)). Protecting groups are essential for rendering the amino acid soluble in these non-polar environments.[11][12]

-

Causality: By masking the charged amino and carboxyl groups, protecting groups eliminate the zwitterionic character and introduce large, hydrophobic hydrocarbon structures (e.g., the tert-butyl group of Boc or the fluorenyl group of Fmoc). This significantly increases the molecule's overall non-polar character, thereby enhancing its solubility in organic media.[]

-

Field Insights: The choice of side-chain protection can be critical for solubility. For example, unprotected Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble in DMF.[6] Introducing a trityl (Trt) group to the side-chain amide, yielding Fmoc-Asn(Trt)-OH, dramatically improves solubility to levels comparable with other protected amino acids, facilitating its use in automated synthesizers.[6] Similarly, backbone protection strategies are sometimes employed for "difficult sequences" prone to aggregation, as they disrupt inter-chain hydrogen bonding and increase solubility.[13]

Acidity/Basicity (pKa Values)

Protecting groups fundamentally alter the ionizable nature of an amino acid.

-

α-Amino Group: A free α-amino group typically has a pKa around 9-10. By converting the amine into a carbamate (as with Boc and Fmoc), its basicity is effectively eliminated. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it non-protonatable under typical physiological or synthetic conditions. This is the very essence of protection: preventing the amine from acting as a nucleophile.[2]

-

α-Carboxyl Group: A free α-carboxyl group has a pKa of ~2-3. When protected, for instance as a methyl or benzyl ester, its acidic proton is removed, and it can no longer be deprotonated. In SPPS, the C-terminal carboxyl group is anchored to the resin, which serves as its protection.[1]

-

Side Chains: The pKa values of ionizable side chains are also influenced by adjacent protecting groups due to electronic and steric effects, although they are typically protected themselves until the final cleavage step.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[14][15] It is quantified by the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a given pH.[16]

-

Causality: The addition of bulky, non-polar protecting groups like Boc, Fmoc, and Trt drastically increases the lipophilicity of an amino acid.[] These groups mask polar, hydrogen-bonding functionalities and add significant hydrocarbon character, shifting the molecule's partitioning preference from an aqueous phase to a non-polar (lipophilic) phase like octanol.

-

Field Insights: While high lipophilicity is beneficial for organic solvent solubility during synthesis, it can be a double-edged sword in drug design. For peptide therapeutics, a delicate balance of lipophilicity is required for membrane permeability without causing poor aqueous solubility or non-specific binding.[17] The LogD at physiological pH (7.4) is a more relevant predictor of in-vivo behavior than LogP for molecules with ionizable groups.[16][17]

Table 2: Estimated Lipophilicity of Alanine Derivatives

| Compound | Structure | Calculated LogP | Physicochemical Implication |

| L-Alanine | CH₃CH(NH₂COOH) | -2.86 | Hydrophilic, zwitterionic |

| Boc-L-Alanine | Boc-NHCH(CH₃)COOH | 0.45 | Significantly more lipophilic, soluble in organic solvents |

| Fmoc-L-Alanine | Fmoc-NHCH(CH₃)COOH | 3.21 | Highly lipophilic due to large aromatic system |

| Cbz-L-Alanine | Cbz-NHCH(CH₃)COOH | 1.62 | Lipophilic, intermediate between Boc and Fmoc |

| Calculated LogP values are estimates and can vary between prediction algorithms. They are presented for comparative purposes. |

Chemical Stability and Orthogonality

The stability of a protecting group dictates the entire synthetic strategy. The principle of orthogonality—the ability to remove one group in the presence of others—is paramount.[1][5]

-

Boc Group: Stable to bases, nucleophiles, and catalytic hydrogenation. It is readily cleaved by moderate to strong acids (e.g., 50% TFA in Dichloromethane).[6]

-

Fmoc Group: Stable to acidic conditions. It is cleaved by bases, typically a 20-50% solution of piperidine in DMF, via an E1cB elimination mechanism.[]

-

Cbz Group: Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.

-

Side-Chain Groups (tBu, Trt, Pbf): These are designed to be stable to the conditions used for temporary Nα-deprotection (e.g., piperidine for Fmoc strategy) but are removed during the final acid-mediated cleavage from the resin.[1][]

This differential stability allows for the selective deprotection of the α-amine for chain elongation, while the side chains remain protected until the synthesis is complete.[7]

Analytical Techniques for Characterization

Verifying the identity, purity, and properties of protected amino acids is a critical quality control step. A suite of analytical techniques is employed.[18]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment.[] Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The retention time of a protected amino acid is a direct reflection of its lipophilicity. HPLC is also used to determine enantiomeric purity using chiral columns or chiral derivatizing agents.

-

Mass Spectrometry (MS): Provides an exact mass measurement, confirming the molecular weight and elemental composition of the protected amino acid. It is indispensable for verifying that the correct protecting group has been successfully installed.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the covalent attachment of the protecting group to the correct position on the amino acid and revealing the overall molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbamate carbonyl stretch (~1700 cm⁻¹) characteristic of Boc and Fmoc groups.[21]

Implications in Key Applications

The physicochemical properties of protected amino acids are not just theoretical concepts; they are the practical drivers of success in major scientific endeavors.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cyclic process involving the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[22][23] The properties of the protected amino acids are critical at every step.

-

Solubilization: The protected amino acid must be fully dissolved in the reaction solvent (e.g., DMF) for efficient delivery and coupling.

-

Coupling: The protected amino acid, with its carboxyl group pre-activated, reacts with the free N-terminus of the resin-bound peptide. The inertness of the protecting groups prevents side reactions.

-

Washing: The resin is washed to remove excess reagents. The solubility of the protected peptide chain in the wash solvents is crucial.

-

Deprotection: The Nα-protecting group (e.g., Fmoc) is selectively removed to reveal a new free amine, ready for the next cycle.[22]

This cycle's efficiency, and thus the final peptide's purity and yield, is directly dependent on the predictable solubility, stability, and reactivity of the protected amino acid building blocks.[]

Caption: A typical Solid-Phase Peptide Synthesis (SPPS) cycle using the Fmoc/tBu strategy.

Drug Discovery and Development

In medicinal chemistry, modifying a peptide or small molecule with protecting groups can be a deliberate strategy to create a prodrug . A prodrug is an inactive compound that is converted into an active drug in the body.

-

Improving Bioavailability: A highly polar peptide drug may have poor oral bioavailability because it cannot cross the lipid membranes of the gut. Attaching a lipophilic protecting group can enhance its absorption. This group is later cleaved by enzymes in the body to release the active drug.

-

Targeted Delivery: Protecting groups can be designed to be cleaved only at the target site (e.g., in a tumor environment with a specific pH or enzyme profile), thereby increasing efficacy and reducing systemic side effects.

The rational design of such strategies relies entirely on a quantitative understanding of how protecting groups modulate lipophilicity, stability, and susceptibility to metabolic enzymes.

Experimental Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol provides a self-validating method for determining the pH-dependent lipophilicity (LogD) of a protected amino acid.

Objective: To measure the LogD of Boc-Alanine at pH 7.4.

Materials:

-

Boc-L-Alanine

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

-

Volumetric flasks, separatory funnels, pipettes

-

HPLC system with a UV detector and a C18 column

-

pH meter

Methodology:

-

Preparation of Saturated Solvents:

-

Mix equal volumes of n-octanol and pH 7.4 buffer in a large separatory funnel.

-

Shake vigorously for 30 minutes and let the phases separate overnight.

-

Carefully collect each phase. These are your pre-saturated solvents. Causality: This ensures that the partitioning measurement is not skewed by the mutual miscibility of the two solvents.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of Boc-Alanine (e.g., 1 mg/mL) in the saturated buffer.

-

Create a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) in the same buffer.

-

Inject each standard onto the HPLC and record the peak area.

-

Plot peak area vs. concentration to generate a linear standard curve (R² > 0.99). Trustworthiness: A linear standard curve validates the quantification method.

-

-

Partitioning Experiment:

-

Accurately weigh ~1 mg of Boc-Alanine into a vial.

-

Add a precise volume of saturated buffer (e.g., 5.0 mL) and a precise, equal volume of saturated n-octanol (5.0 mL).

-

Shake the vial vigorously at a constant temperature (e.g., 25°C) for 1 hour to allow equilibrium to be reached.

-

Centrifuge the vial at low speed to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous (buffer) phase .

-

Analyze this aliquot by HPLC using the same method as for the standard curve.

-

Use the standard curve to determine the final concentration of Boc-Alanine in the aqueous phase ([AA]aq).

-

-

Calculation:

-

Calculate the initial concentration ([AA]initial) from the weight of the compound and the total volume of the aqueous phase.

-

Calculate the concentration in the octanol phase by mass balance: [AA]oct = ([AA]initial - [AA]aq).

-

Calculate LogD: LogD₇.₄ = log₁₀ ( [AA]oct / [AA]aq )

-

Conclusion

The act of protecting an amino acid is a profound chemical modification that extends far beyond simply preventing a reaction. It is a strategic tool that fundamentally alters the molecule's solubility, lipophilicity, and ionic character. For the peptide chemist, these changes are leveraged to control the complex orchestration of synthesis, ensuring high yield and purity. For the drug development professional, these same principles can be applied to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. A thorough, quantitative understanding of these physicochemical properties is therefore not just beneficial—it is an absolute requirement for innovation and success in the molecular sciences.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Link provided via Sci-Hub due to paywall, direct link not available)

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

ResearchGate. (2009). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Gabrijelčič, B., et al. (2021). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics, 13(1), 73. Retrieved from [Link]

-

Sosic, I., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7436-7443. Retrieved from [Link]

-

ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]

-

Sosic, I., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7436-7443. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(16), 5194-5210. Retrieved from [Link]

-

Servage, K. A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(19), 5945-5954. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Kent, S. B. H. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA International Journal for Chemistry, 74(4), 232-241. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

ChemRxiv. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]

-

Smith, A. J. (1997). Amino acid analysis. Methods in Enzymology, 289, 419-426. Retrieved from [Link]

-

ResearchGate. (2023). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

-

Jiskra, J., et al. (2018). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Journal of Pharmaceutical Sciences, 107(3), 791-804. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. gasesgrit.com [gasesgrit.com]

- 5. scispace.com [scispace.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino Protecting Groups Stability [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. acdlabs.com [acdlabs.com]

- 17. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alfachemic.com [alfachemic.com]

- 20. Amino acid analysis [pubmed.ncbi.nlm.nih.gov]

- 21. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bachem.com [bachem.com]

- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Methodological & Application

Selective deprotection of Tyr(2-Cltrt) side chain on-resin

Application Notes & Protocols

Topic: Selective On-Resin Deprotection of the Tyr(2-Cltrt) Side Chain

Audience: Researchers, scientists, and drug development professionals.

Guide to Orthogonal Deprotection: Mastering the Selective Cleavage of Tyr(2-Cltrt) On-Resin

Authored by: Gemini, Senior Application Scientist

This document provides a detailed guide for the selective removal of the 2-chlorotrityl (2-Cltrt) protecting group from the side chain of a tyrosine residue while the peptide remains anchored to the solid-phase support. This technique is a cornerstone of advanced peptide synthesis, enabling site-specific modifications such as phosphorylation, glycosylation, or labeling on the tyrosine hydroxyl group. We will explore the underlying chemical principles, present validated protocols, and offer insights into process optimization and troubleshooting.

The Principle of Orthogonality: Why Selective Deprotection Matters

In modern Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, an orthogonal protection scheme is paramount.[1][2] Orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others.[1] The 2-Cltrt group is exceptionally acid-labile, far more so than the tert-butyl (tBu) or Boc groups used for protecting other side chains (e.g., Asp(OtBu), Ser(tBu), Lys(Boc)) or the peptide's attachment to many common resins.[3]

This hyper-sensitivity allows for its removal using very dilute acid, leaving the rest of the peptide's protecting groups and its linkage to the resin intact.[4][5] This strategy opens the door for complex, post-synthesis modifications of the now-exposed tyrosine side chain before the final global deprotection and cleavage from the resin.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of the 2-Cltrt ether linkage is an acid-catalyzed process. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the highly stable 2-chlorotrityl carbocation. This cation is stabilized by resonance across its three phenyl rings. The extreme stability of this leaving group is the primary reason for its high acid sensitivity.

Caption: Acid-catalyzed cleavage of the 2-Cltrt group from a resin-bound tyrosine.

Experimental Protocols for Selective Deprotection

Successful selective deprotection requires careful control of acid concentration and reaction time to avoid premature cleavage of other protecting groups or the peptide from the resin. Below are two validated methods.

Method A: Dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for selectively removing the 2-Cltrt group.[4][6] The low concentration of TFA is sufficient to cleave the hyper-labile 2-Cltrt ether while leaving tBu-based groups untouched.[7]

Materials:

-

Peptide-resin containing the Tyr(2-Cltrt) residue

-

Dichloromethane (DCM), synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Pyridine

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel (syringe or automated synthesizer vessel)

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 20-30 minutes. Drain the solvent.

-

Preparation of Deprotection Cocktail: Prepare a 1% (v/v) solution of TFA in DCM. For 10 mL, add 100 µL of TFA to 9.9 mL of DCM. It is critical to prepare this solution fresh.

-

Deprotection Reaction:

-

Add the 1% TFA/DCM solution (10 mL per gram of resin) to the swollen resin.

-

Gently agitate or shake the mixture at room temperature.

-

Perform this treatment in short, repeated cycles. A typical protocol is 5 treatments of 2 minutes each.[6]

-

After each 2-minute treatment, drain the acidic solution into a flask containing a neutralizing agent like pyridine or DIEA (approx. 1.5 equivalents relative to the TFA used) to immediately quench the reaction.

-

-

Resin Washing: After the final acid treatment, wash the resin thoroughly to remove residual acid and the cleaved 2-chlorotrityl cation.

-

Wash with DCM (3 x 10 mL).

-

Wash with 10% DIEA in DCM (2 x 10 mL) to ensure complete neutralization on the resin.

-

Wash with DCM (3 x 10 mL).

-

Wash with DMF (3 x 10 mL).

-

Wash with MeOH (2 x 10 mL).

-

Wash with DCM (3 x 10 mL).

-

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next synthetic step.

Method B: Acetic Acid / Trifluoroethanol (TFE) / DCM Mixture

This method uses a weaker acidic system, providing an even milder alternative for highly sensitive sequences.[3][8] It is particularly useful when maximum preservation of other acid-labile groups is essential.

Materials:

-

Peptide-resin containing the Tyr(2-Cltrt) residue

-

Acetic Acid (AcOH)

-

2,2,2-Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

Standard washing solvents (DMF, MeOH)

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 20-30 minutes. Drain the solvent.

-

Preparation of Deprotection Cocktail: Prepare a cleavage mixture of AcOH/TFE/DCM in a 1:1:8 (v/v/v) ratio.[8] For 10 mL, mix 1 mL AcOH, 1 mL TFE, and 8 mL DCM.

-

Deprotection Reaction:

-

Add the AcOH/TFE/DCM mixture (10-15 mL per gram of resin) to the swollen resin.

-

Agitate the suspension at room temperature for 30-60 minutes.[3] The optimal time may vary depending on the peptide sequence and should be determined via a test cleavage (see Section 3).

-

-

Filtration and Washing:

-

Filter the deprotection solution from the resin.

-

Wash the resin with the cleavage mixture (2 x 10 mL).

-

Wash thoroughly with DCM (3 x 10 mL).

-

Wash with DMF (3 x 10 mL).

-

Wash with MeOH (2 x 10 mL).

-

-

Drying: Dry the resin under vacuum.

Comparative Summary of Deprotection Conditions

| Parameter | Method A: Dilute TFA | Method B: AcOH/TFE/DCM | Key Considerations |

| Reagents | 1-2% TFA in DCM | Acetic Acid / TFE / DCM (1:1:8) | TFA is a stronger acid; AcOH is milder. |

| Reaction Time | 5 x 2 minutes (repeated short cycles) | 30-60 minutes (single treatment) | Shorter, repeated TFA treatments minimize side reactions. |

| Orthogonality | Excellent; preserves tBu, Boc, Pbf. | Exceptional; very mild conditions. | Method B is preferred for exceptionally acid-sensitive peptides. |

| Workup | Requires immediate quenching/neutralization. | Standard solvent washes. | Quenching is critical for Method A to prevent over-exposure to acid. |

Workflow for Verification and Quality Control

Trust in a protocol comes from self-validation. Before committing the bulk of your material, a small-scale test cleavage is essential to confirm complete deprotection and assess the stability of other protecting groups.

Test Cleavage Protocol:

-

Sample Collection: After the deprotection protocol, take a small sample of the resin (approx. 5-10 mg).

-

Global Cleavage: Treat this small sample with a standard global cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 1-2 hours to cleave the peptide from the resin and remove all other acid-labile side-chain groups.

-

Analysis:

-

Precipitate the cleaved peptide with cold ether.

-

Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Analyze the sample using LC-MS.

-

-

Data Interpretation:

-

Successful Deprotection: The mass spectrum should show a dominant peak corresponding to the molecular weight of the peptide with a free hydroxyl group on the target tyrosine.

-

Incomplete Deprotection: A peak corresponding to the mass of the peptide with the 2-Cltrt group still attached will be visible.

-

Loss of Other Groups: Check for unexpected mass losses that would indicate the unintended removal of other protecting groups (e.g., loss of a tBu group).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A new tri-orthogonal strategy for peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 4. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. peptide.com [peptide.com]

Application Notes and Protocols for the Cleavage of Peptides from 2-Chlorotrityl Resin

Sources

- 1. chempep.com [chempep.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Fully Protected Peptide Fragments Using Fmoc-Tyr(2-Cltrt)-OH

An Application Note for Advanced Peptide Synthesis

Introduction: Beyond Linear Synthesis

The landscape of peptide science is increasingly dominated by complex targets that transcend simple linear sequences. The synthesis of large proteins, cyclic peptides, and post-translationally modified analogues necessitates sophisticated strategies beyond the scope of conventional, sequential solid-phase peptide synthesis (SPPS). Convergent synthesis, wherein smaller, fully protected peptide fragments are synthesized and then ligated together, has emerged as a powerful solution to these challenges. This approach mitigates the cumulative yield losses associated with long, linear syntheses and facilitates the purification of intermediates.

The cornerstone of a successful fragment-based strategy is the ability to generate these protected building blocks efficiently and with high fidelity. This requires a synthetic methodology that allows for the assembly of a peptide chain on a solid support, followed by its cleavage under conditions so mild that all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain firmly in place. The 2-chlorotrityl (2-Clt) linkage, typically employed via 2-chlorotrityl chloride (2-CTC) resin, is the preeminent tool for this purpose.[1]

This application note provides a detailed technical guide on the strategic use of 2-CTC resin in conjunction with Fmoc-Tyr(2-Cltrt)-OH for the synthesis of fully protected peptide fragments. We will delve into the causality behind the protocols, offering field-proven insights to empower researchers, scientists, and drug development professionals in this advanced area of peptide chemistry.

The 2-Chlorotrityl Resin: A Chemist's scalpel

The choice of solid support is a critical determinant in the synthesis of protected fragments. The 2-chlorotrityl chloride resin is uniquely suited for this task due to the extreme acid lability of the ester linkage it forms with the C-terminal amino acid.

Key Advantages of the 2-Clt Linkage:

-

Exceptional Acid Sensitivity: The bond between the peptide's C-terminus and the resin can be cleaved with very dilute acid solutions (e.g., 1% Trifluoroacetic Acid) or non-TFA based cocktails, conditions under which standard side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are completely stable.[2][3][4]

-

Suppression of Racemization: The steric hindrance of the trityl group effectively prevents racemization of the C-terminal residue during the initial loading step, a common problem with other resins, particularly for sensitive residues like Cysteine and Histidine.[5][6]

-

Minimization of Diketopiperazine Formation: For sequences prone to this side reaction (e.g., when Proline is the second residue), the bulk of the 2-Clt linker significantly hinders the intramolecular cyclization that leads to diketopiperazine formation.[5][6]

The inherent chemical properties of the 2-CTC resin make it the gold standard for producing peptide acids destined to be used as building blocks in convergent synthesis strategies.

The Unique Role of this compound

While standard Fmoc-Tyr(tBu)-OH is commonly used in Fmoc-SPPS, the introduction of this compound into the synthetic scheme offers distinct strategic advantages. The 2-chlorotrityl group protecting the phenolic hydroxyl of the tyrosine side chain mirrors the acid lability of the resin linker itself.

This feature enables an advanced level of orthogonal control. The Tyr(2-Cltrt) side chain can be selectively deprotected on-resin using the same mild acidic conditions that would cleave a peptide from a 2-CTC support, all while other tBu-based protecting groups remain intact.[7] This allows for site-specific modification of the tyrosine residue—such as phosphorylation, sulfation, or glycosylation—while the peptide is still anchored to the solid phase, a powerful tool for creating complex, modified peptide fragments.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin

The initial anchoring of the C-terminal amino acid is a critical step that dictates the overall success of the synthesis. The 2-CTC resin is highly susceptible to moisture, which hydrolyzes the active chloride to a non-reactive alcohol.[5] Therefore, anhydrous conditions are paramount.

Workflow for First Amino Acid Loading

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Step-by-Step Methodology:

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g substitution) in a reaction vessel. Add anhydrous dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Amino Acid Preparation: In a separate flask, dissolve the first Fmoc-amino acid (0.6-1.0 equivalents relative to resin loading, e.g., 0.72 mmol for 0.6 eq) in anhydrous DCM (5 mL). Add N,N-Diisopropylethylamine (DIEA) (4.0 equivalents relative to the amino acid, e.g., 2.88 mmol). Causality: Using slightly less than 1 equivalent of the amino acid ensures high coupling efficiency without wasting the reagent, while the hindered base DIEA facilitates the esterification without causing significant Fmoc deprotection.

-

Coupling: Drain the DCM from the swollen resin. Immediately add the prepared amino acid/DIEA solution to the resin. Agitate the mixture at room temperature for 2 hours. The reaction is often rapid, with near-quantitative esterification occurring within the first 30 minutes.[2]

-

Capping: To block any unreacted chlorotrityl sites, add methanol (MeOH, 1 mL) to the reaction vessel and continue to agitate for an additional 30 minutes. Causality: Methanol reacts with the remaining chloride groups, converting them to inert methyl ethers, preventing them from interfering in subsequent coupling steps.[5]

-

Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (3 x 10 mL), followed by Dimethylformamide (DMF) (3 x 10 mL), and a final wash with DCM (3 x 10 mL). The resin is now loaded and ready for peptide chain elongation.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

With the first residue securely anchored, the peptide chain is elongated using standard Fmoc-SPPS cycles. This involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-amino acid, in this case including this compound at the desired position in the sequence.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the N-terminal Fmoc group.[8]

-

Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid (including this compound) using a suitable activator (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 30-60 minutes.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat this cycle for each amino acid in the sequence.

Protocol 3: Cleavage of the Fully Protected Peptide Fragment

This is the defining step for generating protected fragments. The goal is to quantitatively cleave the peptide from the resin while leaving all side-chain protecting groups, including the 2-Cltrt on tyrosine, completely intact.

Mechanism of Acid-Mediated Cleavage from 2-CTC Resin

Caption: Mild acid protonates the ester linkage, leading to cleavage and formation of a stable resin-bound cation and the free peptide acid.

Step-by-Step Methodology:

-

Resin Preparation: After the final Fmoc deprotection and coupling, wash the peptidyl-resin thoroughly with DCM (5 x 10 mL) and dry it under a stream of nitrogen.

-

Cleavage: Treat the dry resin with one of the cleavage cocktails from Table 1 (10 mL per gram of starting resin). Agitate for the recommended time. Expertise Note: It is often preferable to perform multiple short treatments (e.g., 4 x 1 minute for 1% TFA/DCM) rather than a single long one. This minimizes contact time and reduces the risk of premature deprotection of very sensitive groups.[5]

-

Collection: After each treatment, drain the cleavage solution through the filter into a collection flask containing a quenching agent (e.g., 10% pyridine in MeOH or cold water) to immediately neutralize the acid.[5]

-

Washing: Perform a final wash of the resin with the cleavage solvent (e.g., DCM) and combine it with the collected filtrates.

-

Work-up: Concentrate the combined filtrates under reduced pressure to remove the volatile solvents.

-

Precipitation: Add the concentrated solution dropwise to a stirred flask of cold diethyl ether. The fully protected peptide fragment will precipitate out of solution.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Table 1: Recommended Cleavage Cocktails for Protected Fragments

| Cleavage Cocktail Composition | Typical Cleavage Time | Key Advantages & Considerations |

| 1% TFA in DCM | 4 x 1 min | Highly effective and common. Requires immediate neutralization. May partially cleave extremely labile groups like Trt on Histidine with prolonged exposure.[5] |

| AcOH / TFE / DCM (1:2:7 v/v/v) | 30-60 min | Very mild, non-TFA conditions. Excellent for preserving all protecting groups. Slower than TFA-based methods.[2][9] |

| HFIP / DCM (1:4 v/v) | 15-30 min | Fast and efficient reagent that minimizes racemization. HFIP is a specialty solvent.[10] |

| 2% TFA in Anisole | 15-30 min | A "greener" alternative to DCM with a higher boiling point, reducing the risk of premature deprotection of labile groups due to evaporative cooling.[11] |

Conclusion and Best Practices

The synthesis of fully protected peptide fragments is a cornerstone of modern peptide and protein chemistry. The strategic combination of 2-chlorotrityl chloride resin and amino acid derivatives like This compound provides the chemical precision required for these advanced applications. The key to success lies not just in following protocols, but in understanding the chemical principles that underpin them: the paramount importance of anhydrous conditions during loading, the rationale for capping, and the delicate balance of acid lability required for selective cleavage. By mastering these techniques, researchers can confidently assemble the complex molecular architectures needed to drive the next generation of therapeutics and biological discovery.

References

-

Mejía, S. B., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. Available at: [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on the anchoring of Fmoc-amino acids and the stability of the anchor bond. Tetrahedron Letters. Available at: [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. Available at: [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. European Journal of Allergy and Clinical Immunology. Available at: [Link]

-

Carbó, J. J., et al. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Available at: [Link]

-

AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin. Available at: [Link]

-

Deadman, J. J., & Robinson, S. G. (2019). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Reaction Chemistry & Engineering. Available at: [Link]

-

Mejía, S. B., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. ResearchGate. Available at: [Link]

-

Thomson, S. A., et al. (2009). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM. (2024). Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. Available at: [Link]

-

Bollhagen, R., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Sci-Hub. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 7. This compound | 350241-80-4 | Benchchem [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Fmoc-Tyr(2-Cltrt)-OH in Peptide-Based Therapeutics Development

Introduction: The Strategic Imperative for Advanced Protecting Group Strategies in Peptide Therapeutics

The landscape of drug discovery is increasingly dominated by the therapeutic potential of peptides. Their high specificity, potency, and lower toxicity profiles compared to small molecules have made them a focal point of intensive research and development. The chemical synthesis of these complex biomolecules, however, is a formidable challenge, demanding precise control over each step of the assembly process. Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the cornerstone of modern peptide synthesis.[1][2] Within this framework, the judicious selection of protecting groups for reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide.

Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant challenge during SPPS.[3] Unprotected, this side chain can undergo undesirable acylation during coupling steps, leading to branched impurities that are difficult to separate from the desired product.[3] This guide provides a comprehensive overview and detailed protocols for the application of Fmoc-Tyr(2-Cltrt)-OH, a specialized building block designed to circumvent these challenges and facilitate the synthesis of complex peptide therapeutics. The 2-chlorotrityl (2-Cltrt) protecting group for the tyrosine side chain offers a unique combination of robust protection and mild cleavage conditions, making it an invaluable tool for researchers, scientists, and drug development professionals.

I. The Chemistry and Advantages of the 2-Chlorotrityl Protecting Group

The 2-chlorotrityl (2-Clt) group is a highly acid-labile protecting group. When used to protect the side chain of tyrosine, it offers several distinct advantages over other protecting groups like the tert-butyl (tBu) group.

A. Orthogonality and Mild Cleavage:

The primary advantage of the 2-Clt group lies in its exceptional acid lability.[4] It can be cleaved under significantly milder acidic conditions than those required to remove tBu or Boc groups.[5] This orthogonality is crucial for the synthesis of fully protected peptide fragments, which are key intermediates in convergent or fragment condensation synthesis strategies.[6][7] This approach, where smaller peptide segments are synthesized and purified separately before being joined together, is often more efficient for the production of large peptides and proteins.[7]

B. Suppression of Side Reactions:

The steric bulk of the trityl group provides a physical shield that helps to minimize common side reactions during SPPS. This includes:

-

Preventing Diketopiperazine Formation: This intramolecular cyclization reaction is a notorious side reaction, particularly when proline is the second amino acid in the sequence, leading to chain termination. The steric hindrance of the 2-Clt group on the C-terminal residue, when attached to a 2-chlorotrityl resin, effectively suppresses this unwanted cyclization.[4][8][9]

-

Minimizing Racemization: The attachment of the first amino acid to a 2-chlorotrityl resin proceeds without the need for carbodiimide activation, thereby preventing racemization of the C-terminal residue.[6][8][10] This is particularly important for sensitive amino acids like cysteine and histidine.[8]

C. Enhanced Solubility:

The bulky and hydrophobic nature of the 2-Clt group can, in some cases, improve the solubility of the protected peptide fragments in organic solvents, facilitating their handling and purification.

II. Strategic Applications of this compound in Therapeutic Peptide Development

The unique properties of this compound make it particularly well-suited for several advanced applications in the development of peptide-based therapeutics:

-

Synthesis of Long and Complex Peptides: By enabling the efficient synthesis of protected peptide fragments, this compound is instrumental in fragment condensation strategies for the production of peptides that are challenging to synthesize via a linear approach.[7]

-

Peptides with Post-Translational Modifications: The mild cleavage conditions allow for the incorporation of sensitive post-translational modifications, such as glycosylation or phosphorylation, which might not be stable to harsher deprotection cocktails.

-

Cyclic Peptides: The synthesis of cyclic peptides often requires orthogonal protection strategies to allow for selective deprotection and on-resin cyclization.[10][11][12] this compound can be a valuable component of such strategies.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the effective use of this compound in Fmoc-based SPPS. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the C-terminal amino acid to the 2-chlorotrityl chloride resin. The absence of an activation step is a key advantage for preventing racemization.[6][8]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acid (C-terminal residue)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1 eq) in DCM (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

-

Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1-1.5 eq) in a minimal amount of DMF and dilute with DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by DIPEA (2-3 eq). Agitate the mixture at room temperature for 1-2 hours.

-

Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

-

Substitution Determination (Optional but Recommended): Determine the loading of the first amino acid on the resin using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.

Protocol 2: Standard SPPS Cycle using this compound

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.

Materials:

-

This compound

-

Other Fmoc-protected amino acids

-

Peptide synthesis grade DMF

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

DIPEA or 2,4,6-Collidine

Workflow Diagram:

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Procedure:

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.[11]

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound (or other amino acids):

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 eq), a coupling agent (e.g., HBTU, 3-4 eq), and an additive (e.g., HOBt, 3-4 eq) in DMF. Add a base (e.g., DIPEA, 6-8 eq) to activate the amino acid.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to ensure the completion of the coupling reaction.[12][13] A negative test (yellow) indicates a complete reaction. If the test is positive (blue), the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Fully Protected Peptide from the 2-Chlorotrityl Resin

This protocol describes the mild acid cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.

Materials:

-

Protected peptide-resin

-

Cleavage cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v) or 1% Trifluoroacetic acid (TFA) in DCM.[5][14]

-

Cold diethyl ether

Cleavage Workflow Diagram:

Caption: Workflow for Cleavage of Protected Peptides from 2-Clt Resin.

Procedure:

-

Resin Preparation: Wash the final protected peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction: Suspend the resin in the cleavage cocktail (e.g., 1% TFA in DCM) and agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by HPLC analysis of small aliquots.

-

Filtration: Filter the resin and collect the filtrate containing the protected peptide.

-

Resin Washing: Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the peptide.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure.

-

Precipitation: Precipitate the protected peptide by adding cold diethyl ether.

-

Isolation and Drying: Collect the precipitated peptide by centrifugation or filtration and dry it under vacuum.

IV. Data Presentation and Troubleshooting

Table 1: Comparison of Common Tyrosine Protecting Groups in Fmoc SPPS

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., 95% TFA) | High stability during synthesis | Harsh cleavage can damage sensitive residues |

| 2-Chlorotrityl (2-Cltrt) | -C(C₆H₅)₂(C₆H₄Cl) | Very mild acid (e.g., 1% TFA, AcOH/TFE/DCM)[5][14] | Orthogonal to tBu/Boc, enables fragment synthesis | More expensive, sensitive to premature cleavage with some reagents |

Table 2: Troubleshooting Common Issues in SPPS with this compound

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance, peptide aggregation | Use a more powerful coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. |

| Premature Cleavage of 2-Cltrt Group | Use of certain acidic reagents during synthesis | Avoid prolonged exposure to even mildly acidic conditions. Ensure all reagents are of high purity. |

| Low Yield of Protected Fragment | Incomplete cleavage from the resin | Increase cleavage time or use a slightly stronger, yet still mild, cleavage cocktail. |

| Side Product Formation | Incomplete Fmoc deprotection, side reactions of other amino acids | Ensure complete deprotection using a fresh piperidine solution. Optimize protection strategy for other residues. |

V. Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptide therapeutics. Its key advantages, including mild cleavage conditions and the ability to suppress common side reactions, make it an indispensable tool for the production of fully protected peptide fragments for convergent synthesis strategies. By understanding the underlying chemistry and following well-defined protocols, researchers and drug development professionals can leverage the full potential of this reagent to accelerate the development of next-generation peptide-based medicines.

VI. References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chlorotrityl Chloride Resin: A Versatile Solid Support for Peptide Synthesis and Organic Chemistry. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from

-

Katsara, M., et al. (2015). Use of the 2-Chlorotrityl Chloride Resin for Microwave-Assisted Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. Retrieved from

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Optimizing Peptide Synthesis: The Role of 2-Chlorotrityl Chloride Resin. Retrieved from

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from

-

de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Kumar, V., et al. (2012). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

-

Garcia-Martin, F., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. This compound | 350241-80-4 | Benchchem [benchchem.com]

- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. chempep.com [chempep.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in Peptide Coupling Reactions

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of racemization during amino acid coupling reactions. Here, we provide in-depth technical explanations, troubleshooting advice, and validated protocols to help you maintain the stereochemical integrity of your synthetic peptides.

Understanding the Enemy: The "Why" of Racemization

Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-forms (epimerization), is a critical side reaction in peptide synthesis.[1][2] This loss of stereochemical purity can have profound consequences, potentially altering or eliminating the biological activity of the final peptide therapeutic. The core of the problem lies in the activation of the carboxylic acid group, a necessary step for amide bond formation.[3]